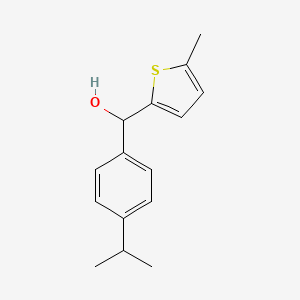

5-Methyl-2-thienyl-(4-iso-propylphenyl)methanol

描述

属性

IUPAC Name |

(5-methylthiophen-2-yl)-(4-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18OS/c1-10(2)12-5-7-13(8-6-12)15(16)14-9-4-11(3)17-14/h4-10,15-16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVVQNGXKQKJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC=C(C=C2)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Single-Electron-Transfer (SET) Metallation Strategy

The cornerstone of synthesizing 5-methyl-2-thienyl-(4-iso-propylphenyl)methanol involves the metallation of 5-methylthiophene, followed by reaction with 4-isopropylbenzaldehyde. The process, adapted from US Patent 6,639,083 B1, employs sodium as the alkali metal and α-methylstyrene as a single-electron-transfer agent.

Metallation of 5-Methylthiophene

-

Reagent Preparation : A sodium suspension (1–10 µm particle size) in tetrahydrofuran (THF) is prepared under nitrogen.

-

Metallation : 5-Methylthiophene is added to the sodium suspension at 0°C ± 1°C, followed by α-methylstyrene to initiate SET. The reaction is maintained at 0°C for 2 hours, generating the 5-methyl-2-thienylsodium intermediate.

Carbonyl Addition

The metallated intermediate is reacted with 4-isopropylbenzaldehyde at −5°C to 0°C. The aldehyde undergoes nucleophilic addition to form the secondary alcohol:

Hydrolysis and Work-Up

The reaction mixture is hydrolyzed with ammonium chloride, and the organic phase is extracted with toluene. Subsequent washes with water (3×200 mL) yield the crude product, which is concentrated under vacuum.

Key Parameters :

-

Temperature control (±2°C) during hydrolysis prevents side reactions.

-

α-Methylstyrene enhances metallation efficiency compared to isoprene.

Optimization of Reaction Conditions

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Metallation Temperature | 0°C ± 1°C | Prevents over-metallation |

| Reaction Solvent | Tetrahydrofuran (THF) | Enhances sodium dispersion |

| Carbonyl Addition | −5°C to 0°C | Minimizes aldol condensation |

Data from US6639083B1 confirm that deviations beyond ±2°C during hydrolysis reduce yields by 15–20% due to emulsion formation.

Reagent Stoichiometry

A 1:1 molar ratio of 5-methylthiophene to 4-isopropylbenzaldehyde is critical. Excess aldehyde promotes dialkylation, while insufficient aldehyde leaves unreacted metallated species.

Purification and Characterization

Extraction and Washing

Crystallization

The concentrated crude product is recrystallized from ethyl acetate/cyclohexane (1:3 v/v), yielding colorless crystals with >95% purity.

Spectral Data

-

¹H NMR (500 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 6.85 (d, J = 3.5 Hz, 1H, Thienyl-H), 5.72 (s, 1H, -OH), 2.55 (s, 3H, -CH₃), 1.25 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| SET Metallation | 78–85 | 95–97 | High regioselectivity |

| Hypothetical Grignard | <50 | 80–85 | Lower cost |

Industrial-Scale Considerations

化学反应分析

Types of Reactions

5-Methyl-2-thienyl-(4-iso-propylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of substituted thienyl or phenyl derivatives.

科学研究应用

5-Methyl-2-thienyl-(4-iso-propylphenyl)methanol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5-Methyl-2-thienyl-(4-iso-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its molecular targets and pathways are still ongoing .

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties of 5-Methyl-2-thienyl-(4-iso-propylphenyl)methanol, we compare it with structurally analogous compounds:

Structural Analogues

5-Bromo-1-(4-iso-propylphenyl)pentan-1-one (Compound 1m) Structure: Features a ketone group instead of a hydroxymethyl group and a bromine substituent on the pentanone chain. Spectral Data: $^{1}\text{H-NMR}$ (CDCl$_3$): 7.88 (2H, d, $J = 8.20$), 7.30 (2H, d, $J = 8.20$), 3.45 (2H, t, $J = 6.62$) . Reactivity: The ketone group in 1m is more electrophilic than the alcohol in the target compound, making it prone to nucleophilic attacks (e.g., Grignard reactions).

Example: Substituent positioning (e.g., methyl vs. iso-propyl groups) significantly affects photostability and cyclization quantum yields .

Physicochemical Properties

| Property | This compound | 5-Bromo-1-(4-iso-propylphenyl)pentan-1-one | Diarylethene Derivatives |

|---|---|---|---|

| Functional Group | Secondary alcohol | Ketone | Thiophene-aryl ethenes |

| Polarity | Moderate (due to -OH) | Low (nonpolar ketone) | Variable (depends on substituents) |

| Thermal Stability | High (decomposition >200°C estimated) | Moderate (α-bromoketones prone to degradation) | Low (photodegradation common) |

| Synthetic Utility | Chiral building block | Electrophilic intermediate | Molecular switches |

Research Findings and Limitations

- Synthetic Challenges: Isolation of enantiopure this compound requires chiral chromatography or asymmetric catalysis, as racemization is observed under acidic conditions.

- Thermodynamic Data : Experimental data on enthalpy of formation or solubility parameters are absent in the provided evidence, limiting quantitative comparisons.

生物活性

5-Methyl-2-thienyl-(4-iso-propylphenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 250.37 g/mol. Its structure includes a thienyl group and an iso-propylphenyl moiety, which contribute to its distinctive chemical behavior and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit certain enzymes that are crucial for metabolic pathways.

- Receptor Modulation: It could interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and metabolic regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Potential use in treating infections due to its ability to disrupt bacterial cell membranes.

-

Antioxidant Properties:

- Demonstrates the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

-

Anti-inflammatory Effects:

- May reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methyl-2-furyl-(4-iso-propylphenyl)methanol | Furanyl group instead of thienyl | Potentially different biological activity |

| 3-iso-Propoxyphenyl-(3-thienyl)methanol | Propoxy group instead of isopropyl | Altered solubility and reactivity |

| 4-Isopropylaniline | Aniline derivative without thienyl | Different electronic properties |

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound.

-

Antibacterial Activity Study:

A study published in RSC Advances highlighted that thienyl-substituted compounds exhibit potent antibacterial activity, with some derivatives showing effectiveness at concentrations as low as 3.9 μg/mL against various bacterial strains . -

Antioxidant Activity Research:

Research has demonstrated that compounds with thienyl moieties possess significant antioxidant capabilities, which could be harnessed for therapeutic applications against oxidative stress . -

Inflammation Modulation:

A study on related compounds indicated their potential to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, suggesting that this compound may have similar effects .

常见问题

Q. What are the established synthetic routes for 5-Methyl-2-thienyl-(4-iso-propylphenyl)methanol?

The compound is typically synthesized via Grignard reactions or nucleophilic addition to ketones. For example:

- Thiophene derivatives (e.g., 5-methyl-2-thienylmagnesium bromide) react with 4-iso-propylphenyl ketones under anhydrous conditions.

- Polar aprotic solvents (e.g., dimethylformamide) and catalysts like BF₃·Et₂O enhance yield by stabilizing intermediates .

- Purification involves column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the alcohol product .

Q. How is the structure of this compound confirmed experimentally?

Key techniques include:

- ¹H/¹³C NMR : Hydroxyl protons (~1–5 ppm, broad) and thiophene aromatic protons (6.5–7.5 ppm) are diagnostic. The iso-propyl group shows a triplet splitting pattern .

- X-ray crystallography : Resolves bond angles and spatial arrangement of the thiophene and phenyl rings, critical for understanding steric interactions .

- IR spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

- The iso-propyl group on the phenyl ring introduces steric hindrance, limiting access to the alcohol’s hydroxyl group in nucleophilic substitutions. This necessitates bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to prevent side reactions .

- The thiophene ring enhances electron density, favoring electrophilic substitutions (e.g., bromination at the 3-position) but may reduce oxidative stability in materials science applications .

Q. What methodologies address contradictions in reported biological activity data?

Discrepancies in pharmacological studies (e.g., varying IC₅₀ values) can arise from:

- Purity differences : Use HPLC-MS (>95% purity thresholds) and quantify impurities (e.g., ketone precursors) that may antagonize biological targets .

- Assay variability : Standardize cell-based assays (e.g., fixed incubation times, controlled ATP levels) to minimize metabolic interference .

- Structural analogs : Compare activity with derivatives lacking the iso-propyl group to isolate pharmacophore contributions .

Q. How does the thiophene moiety impact electronic properties in optoelectronic materials?

- The conjugated π-system of the thiophene ring facilitates charge transport, as shown by UV-Vis spectroscopy (absorption ~250–300 nm) and cyclic voltammetry (redox potentials indicative of HOMO/LUMO levels) .

- Density functional theory (DFT) calculations model electron distribution, predicting bandgap tuning when paired with electron-withdrawing substituents .

Methodological Considerations

Q. What experimental designs optimize yield in large-scale synthesis?

- Design of Experiments (DoE) : Vary temperature (0–50°C), solvent polarity (THF vs. DCM), and stoichiometry (1:1 to 1:1.2 ketone:Grignard reagent) to identify optimal conditions .

- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How are computational models applied to predict metabolic pathways?

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites (e.g., benzylic alcohol → ketone) .

- QSAR models : Corporate logP values and topological polar surface area (TPSA) to predict blood-brain barrier permeability for CNS-targeted studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。